molecular formula C12H22N2O2 B1320686 Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate CAS No. 286947-16-8

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

Cat. No. B1320686
M. Wt: 226.32 g/mol
InChI Key: WFPATFQNPHQQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate" is a part of a class of compounds known as azabicycloalkane amino acids, which are rigid dipeptide mimetics. These compounds are valuable in peptide-based drug discovery due to their constrained structures that can influence biological activity and stability .

Synthesis Analysis

The synthesis of related azabicycloalkane amino acids involves multiple steps, starting from readily available starting materials. For instance, the synthesis of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane diastereomers begins with methyl N-Boc-pyroglutamate, which is converted to an acyclic gamma-vinyl ketone. Subsequent Michael addition and hydrogenolysis yield the fused ring system, which after deprotection and Fmoc-protection, provides building blocks for solid-phase synthesis . Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, demonstrating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, existing as two diastereomers in a 1:1 ratio in the crystal . The chiral compound (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate also has a bicyclo[2.2.2]octane structure and was characterized without the use of chiral catalysts or chromatography .

Chemical Reactions Analysis

The tert-butyl group in these compounds often serves as a protective group that can be removed under acidic conditions. This feature is utilized in the synthesis of a wide range of amines, where the tert-butyl group activates imines for nucleophilic addition and is then cleaved to yield the desired amine product . Additionally, the transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane have been studied, showing the versatility of these compounds in undergoing various chemical reactions, including cyclization and cleavage reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of azabicycloalkane cores confers rigidity and can affect the compound's solubility, boiling point, and stability. The crystalline structures obtained through X-ray diffraction provide insights into the density and space groups of these compounds, which are important for understanding their reactivity and interaction with biological targets .

Scientific Research Applications

Flexible Route to Chiral 2-Endo-Substituted 9-Oxabispidines

  • Application : Utilized in synthesizing enantiomerically pure bi- and tricyclic 9-oxabispidines, which serve as chiral ligands in oxidative kinetic resolution of secondary alcohols (Breuning et al., 2009).

Transformations of 3-Benzyl-9-Carbethoxymethyl-3,9-Diazabicyclo[3.3.1]nonane

  • Application : Investigated for its transformations, leading to the synthesis of various compounds including 3,9-diazatricyclo[3.3.1.23,9]undecane (Nikit-skaya & Yakhontov, 1970).

Formation of 1,3-Diazaadamantane Derivatives

  • Application : Used in the formation of compounds containing two 1,3-diazaadamantane moieties, important in chemical synthesis (Kuznetsov et al., 2014).

Synthesis of Nitrogen Heterocyclic Amidines

  • Application : Played a role in the preparation of amidine photobase generators, useful in the study of structure-activity relationships (Song Guo-qian, 2013).

Synthesis of Novel Phenylacetyl Amidines

  • Application : Involved in the synthesis of photobase generators for photosensitivity studies (Feng Xiao-qin, 2014).

Synthesis and Structural Study of Amides

  • Application : Contributed to the synthesis and structural study of various amides derived from diazabicyclo compounds (Fernández et al., 1992).

Synthesis of Constrained Peptidomimetic Compounds

  • Application : Used in the efficient synthesis of azabicyclo alkane amino acids, important in peptide-based drug discovery (Mandal et al., 2005).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety and handling guidelines.

properties

IUPAC Name

tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPATFQNPHQQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594971
Record name tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

CAS RN

286947-16-8
Record name tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

9-Methyl-3-tert-butoxycarbonyl-3,9-diazabicyclo-[4.2.1]-nonane (3.4 g, 14.1 mmol), Diethylazodicarboxylate (12.3 g, 70.7 mmol) and toluene (35 ml) was stirred at reflux for 1.5 h. Sodiumhydroxide (50 ml, 1 M) was added. The aqueous phase was extracted twice with ethyl acetate (50 ml). Chromatography on silica gel with dichloromethane, methanol and conc. ammonia (89:10:1) gave the title compound as an oil. Yield 1.13 g, 35%.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.